specs ac-907/25005339
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Overview
Description
specs ac-907/25005339 is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their presence in many natural alkaloids and their significant biological activities .
Preparation Methods
The synthesis of specs ac-907/25005339 can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of N-propargyl oxazolidines under microwave irradiation, which provides 4-substituted isoquinolines through a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly and efficient .
Chemical Reactions Analysis
specs ac-907/25005339 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common reagents used in these reactions include strong acids like hydrochloric acid for protonation and bromine for bromination. Major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and brominated isoquinolines .
Scientific Research Applications
specs ac-907/25005339 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: Isoquinoline compounds are used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of specs ac-907/25005339 involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative and its application .
Comparison with Similar Compounds
specs ac-907/25005339 is similar to other isoquinoline derivatives, such as quinoline and 1-benzylisoquinoline. it is unique due to its specific structure and the presence of two isoquinoline moieties. This unique structure can result in different biological activities and chemical reactivity compared to other isoquinoline derivatives .
Similar compounds include:
Quinoline: Another benzene-pyridine fused compound with significant biological activities.
1-Benzylisoquinoline: A structural backbone in many natural alkaloids.
Properties
CAS No. |
55270-29-6 |
---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3g/mol |
IUPAC Name |
4-isoquinolin-4-ylisoquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-19-11-17(15)18-12-20-10-14-6-2-4-8-16(14)18/h1-12H |
InChI Key |
DHSKOHRCOPTBLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=CC4=CC=CC=C43 |
solubility |
32.1 [ug/mL] |
Origin of Product |
United States |
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